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m7GpppUmpG

Cap Analog Synthesis Process Chemistry Oligonucleotide Manufacturing

Inconsistent mRNA capping with standard dinucleotide analogs produces mixed cap orientations, compromising protein expression and experimental reproducibility. m7GpppUmpG is a trinucleotide cap analog that directs co-transcriptional incorporation of a precisely defined cap 1 structure with 2′-O-methyluridine as the first transcribed nucleotide, eliminating orientation ambiguity. • 3.4-fold higher protein expression vs. unmethylated m7GpppUpG in JAWS II dendritic cells • 47% synthesis yield (vs. 26% for unmethylated analog), reducing cost per gram for scale-up • Enables systematic SAR of 5′-cap first nucleotide identity on translation efficiency

Molecular Formula C31H42N12O26P4
Molecular Weight 1122.6 g/mol
Cat. No. B12409537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namem7GpppUmpG
Molecular FormulaC31H42N12O26P4
Molecular Weight1122.6 g/mol
Structural Identifiers
SMILESCN1C=[N+](C2=C1C(=O)NC(=N2)N)C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=CC(=O)NC5=O)OC)OP(=O)(O)OCC6C(C(C(O6)N7C=NC8=C7N=C(NC8=O)N)O)O)O)O
InChIInChI=1S/C31H42N12O26P4/c1-40-9-43(23-15(40)25(50)39-30(33)37-23)27-19(48)17(46)11(65-27)6-62-71(54,55)68-73(58,59)69-72(56,57)63-7-12-20(21(60-2)28(66-12)41-4-3-13(44)35-31(41)51)67-70(52,53)61-5-10-16(45)18(47)26(64-10)42-8-34-14-22(42)36-29(32)38-24(14)49/h3-4,8-12,16-21,26-28,45-48H,5-7H2,1-2H3,(H10-,32,33,35,36,37,38,39,44,49,50,51,52,53,54,55,56,57,58,59)/t10-,11-,12-,16-,17-,18-,19-,20-,21-,26-,27-,28-/m1/s1
InChIKeyMEMOMTIQEVMCHS-LFTIVBHHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

m7GpppUmpG Trinucleotide Cap Analog


m7GpppUmpG is a trinucleotide cap analog belonging to the m7GpppNpG class, where the first transcribed nucleotide is a 2′-O-methyluridine [1]. This class of compounds enables the co-transcriptional capping of in vitro transcribed (IVT) mRNA by bacteriophage RNA polymerases to produce RNA with a precisely defined cap 0 or cap 1 structure. The chemical specificity of m7GpppUmpG allows researchers to control the identity and methylation status of the mRNA 5′-terminus, a factor that has been shown to modulate protein expression in living cells [1].

Why m7GpppUmpG Is Irreplaceable


The functional performance of capped mRNA is highly dependent on the specific chemical structure of the 5′-cap. Substituting m7GpppUmpG with a standard dinucleotide cap analog (e.g., m7GpppG) or its unmethylated trinucleotide counterpart (m7GpppUpG) is not equivalent. The identity of the first transcribed nucleotide (e.g., U vs. A, G, C) and its methylation status (±2′-O-methylation) have been shown to differentially affect protein expression levels in a cell-type-specific manner [1]. For instance, while m7GpppUmpG and its unmethylated counterpart m7GpppUpG share identical RNA capping efficiency, they result in significantly different protein expression outcomes in dendritic cells [1].

m7GpppUmpG Quantitative Comparison


Synthesis Yield Advantage

In a head-to-head comparison under identical reaction conditions, the chemical synthesis of m7GpppUmpG resulted in a significantly higher isolated yield compared to its unmethylated analog, m7GpppUpG [1]. This demonstrates a more favorable coupling efficiency for the methylated uridine derivative.

Cap Analog Synthesis Process Chemistry Oligonucleotide Manufacturing

Protein Expression in JAWS II Cells

In a direct comparative study of mRNA 5′-capped with a panel of trinucleotide analogs, mRNA bearing the m7GpppUmpG cap (cap 1-like) produced 3.4-fold higher levels of Gaussia luciferase reporter protein compared to mRNA capped with the unmethylated m7GpppUpG analog (cap 0) when transfected into JAWS II dendritic cells [1]. This difference was cell-type specific and was not observed in other tested cell lines.

mRNA Therapeutics Protein Expression Dendritic Cell Biology Vaccine Development

Cell-Type Specificity

The performance advantage of the methylated m7GpppUmpG cap is not universal across all cell types. In HeLa cells, the difference in normalized protein expression between m7GpppUmpG and m7GpppUpG was approximately 2-fold (0.91 vs. 0.45), while in 3T3-L1 mouse fibroblasts, expression levels were identical (0.70 for both) [1]. This contrasts with the 3.4-fold difference seen in JAWS II dendritic cells.

Cell-Type Specificity mRNA Delivery Translational Control Gene Therapy

m7GpppUmpG Applications


Dendritic Cell Protein Production

For experiments involving the transfection of mRNA into JAWS II dendritic cells, m7GpppUmpG is the superior cap analog for achieving high protein expression. The evidence shows a 3.4-fold increase in protein output compared to its unmethylated counterpart m7GpppUpG [1]. This makes it a critical reagent for applications such as dendritic cell-based immunotherapy research, where robust expression of antigens or immunomodulatory proteins is essential.

Cell-Type Specific Translational Control

m7GpppUmpG is an essential tool for studies designed to dissect how the identity of the first transcribed nucleotide influences mRNA translation in a cell-type-specific manner. The compound's differential performance in 3T3-L1, HeLa, and JAWS II cells provides a controlled system to probe the interactions between 5′-cap structure and cellular translation machinery, a key area of interest in RNA biology [1].

Scalable Cap 1 mRNA Synthesis

Procurement of m7GpppUmpG is justified for large-scale mRNA production workflows due to its nearly doubled synthesis yield (47%) compared to the unmethylated analog m7GpppUpG (26%) [1]. This higher yield translates to lower cost per gram and improved process economics for generating capped mRNA for therapeutic or vaccine development, where consistency and scalability are paramount.

mRNA Library Construction for SAR

When building libraries of mRNA constructs to study the structure-activity relationship (SAR) of the 5′-cap on translation and stability, m7GpppUmpG provides a precise, pre-defined cap 1 structure with a uridine base [1]. This allows for direct comparison with other members of the trinucleotide cap analog panel (e.g., m7GpppApG, m7GpppCpG, m7GpppGpG) to isolate the effect of the first nucleotide identity.

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